![molecular formula C7H14O3 B1465888 4-Hydroxy-3,4-dimethylpentanoic acid CAS No. 802283-37-0](/img/structure/B1465888.png)
4-Hydroxy-3,4-dimethylpentanoic acid
Overview
Description
“4-Hydroxy-3,4-dimethylpentanoic acid” is a chemical compound with the molecular formula C7H14O2 . It is also known as “3,4-Dimethylpentanoic acid” and has an average mass of 130.185 Da .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-3,4-dimethylpentanoic acid” consists of a pentanoic acid backbone with two methyl groups attached to the third and fourth carbon atoms . The hydroxy group is attached to the fourth carbon atom .Scientific Research Applications
Chemical Synthesis and Structural Studies
4-Hydroxy-3,4-dimethylpentanoic acid has been explored in the context of chemical synthesis and structural studies. For example, Abu-Salem et al. (2008) discussed the transformation of dithallous salt of 2,4-dihydroxy-2,4-dimethylpentanoic acid into 2,4-dihydroxy-2,4-dimethylpentanoic acid and further into 2-Hydroxy-2,4,4-trimethylbutyrolactone, providing insights into the reaction sequences and crystal structures involved in these processes (Abu-Salem et al., 2008).
Chelating Agents for Iron and Aluminium
Research by Dean et al. (2009, 2011) focused on derivatives of 4-hydroxy-3-pyridinecarboxylic acid, including 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid, for potential applications in chelating therapy for iron and aluminium. These studies explored the solution chemistry, electrochemistry, cytotoxicity, and chelation efficiency of these compounds (Dean et al., 2009), (Dean et al., 2011).
Secondary Metabolites in Plant Defense
Niemeyer (1988) investigated hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, which are secondary metabolites crucial for plant defense against pests, diseases, and in allelopathic effects. This highlights the biological importance of these compounds in agricultural and environmental science (Niemeyer, 1988).
Inhibitors of Inflammatory Mediators
Ballesteros et al. (1995) synthesized and evaluated compounds including 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone derived from 3,4-dimethoxycinnamic acid. These compounds were tested for their ability to inhibit inflammatory mediators, suggesting potential therapeutic applications (Ballesteros et al., 1995).
Influence on Ionization Processes
Research by Rodante et al. (1987) focused on the influence of hydroxyl groups on the ionization processes of similar acids, providing insights into the chemical properties and reactions involving hydroxylated compounds like 4-Hydroxy-3,4-dimethylpentanoic acid (Rodante et al., 1987).
Applications in Biosynthesis and Bioengineering
Nguyen and Lee (2021) described the biosynthesis of 4-Hydroxybutyrate and its polymers using methane as a substrate in engineered bacteria, demonstrating the potential of 4-Hydroxy-3,4-dimethylpentanoic acid and its derivatives in biotechnological applications (Nguyen & Lee, 2021).
Safety and Hazards
The safety data sheet for “4,4-DIMETHYLPENTANOIC ACID” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
4-hydroxy-3,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(4-6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULONHUVWQZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4-dimethylpentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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